1-(5-Bromopyridin-3-ylsulfonyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)azocane is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound features a bromopyridine moiety attached to a sulfonyl group, which is further connected to an azocane ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azocane typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of Azocane Ring: The sulfonylated bromopyridine is reacted with an appropriate azocane precursor under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)azocane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvents (acetic acid, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)azocane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the sulfonyl group enhances the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-3-ylsulfonyl)azocane: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-3-ylsulfonyl)azocane: Similar structure but with a fluorine atom instead of bromine.
1-(5-Methylpyridin-3-ylsulfonyl)azocane: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)azocane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylazocane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-8-12(10-14-9-11)18(16,17)15-6-4-2-1-3-5-7-15/h8-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHNGJZYKBXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.